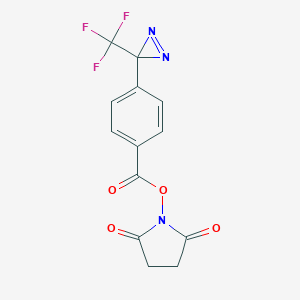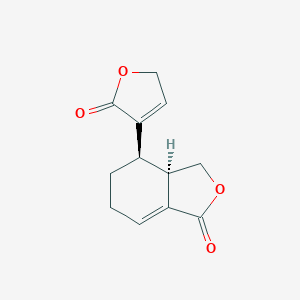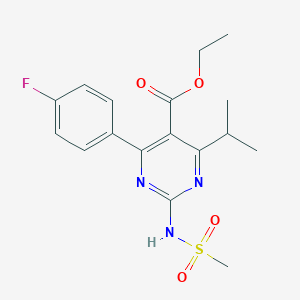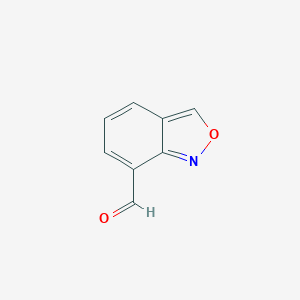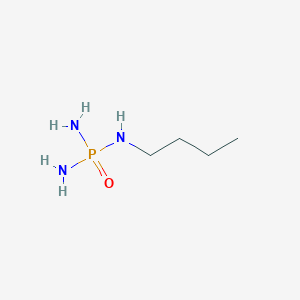
N-(n-Butyl)phosphoric acid triamide
Übersicht
Beschreibung
N-(n-Butyl)phosphoric acid triamide, also known as NBPT, is a widely used chemical compound in the field of scientific research. It is an organic compound composed of three nitrogen atoms, one phosphorous atom, and four butyl groups. NBPT has many useful properties and applications in the laboratory, and is widely used for its ability to catalyze a variety of reactions.
Wissenschaftliche Forschungsanwendungen
Nitrogen Fertilizer Efficiency Improvement
N-(n-Butyl)phosphoric acid triamide (NBPT) is widely used as a urease inhibitor to decrease ammonia volatilization from urea-based fertilizers under different soil and environmental conditions . This application improves the efficiency of nitrogen fertilizers, reducing economic loss and environmental risk .
Reduction of Ammonia Volatilization and Urea Hydrolysis Rate
Recent studies have shown that nitrification inhibitor (NI) impairs the efficacy of urease inhibitor, NBPT, in reducing ammonia volatilization and urea hydrolysis rate . This finding is significant for the development of more effective fertilizers and soil treatments.
Soil Nitrogen Supply Enhancement
The use of NBPT can enhance soil nitrogen supply, linking plant available nitrogen to ecosystems functions and productivity . This is crucial for sustainable agriculture and food security.
Improvement of Crop Yield and Quality
In agricultural production, the application of urea with NBPT notably increased the above-ground dry biomass per plant, leaf area per plant, N accumulation per plant, and average fruit weight compared to the treatment with urea alone . This leads to an improvement in crop yield and quality.
Enhancement of Fruit Quality
The analysis of quality parameters indicated that urea with NBPT improves Total Soluble Solids (TSS), ascorbic acid, and sucrose but reduces the total organic acid content in pineapple . This suggests that NBPT can be used to enhance the quality of fruits.
Soil pH Regulation
Soil pH was found to be the most important variable affecting the persistence of NBPT in soils . The faster degradation of NBPT in acidic soils may explain its reduced efficacy in such soils . This knowledge can guide the application of NBPT in different soil types for optimal results.
Wirkmechanismus
Target of Action
The primary target of N-(n-Butyl)phosphoric Acid Triamide (NBPT) is the enzyme urease . Urease is a widespread component of soil microorganisms and is responsible for the conversion of urea, a commonly used nitrogen fertilizer, into ammonia .
Mode of Action
NBPT acts as an inhibitor of the urease enzyme . It binds to the active site of urease, thereby blocking its activity . This interaction prevents the rapid conversion of urea into ammonia . Specifically, NBPT coordinates both the nickel centers and a carbamate residue via the formation of a hydrogen bond, acting as a tridentate ligand .
Biochemical Pathways
The inhibition of urease by NBPT affects the urea hydrolysis pathway . Under normal conditions, urease catalyzes the hydrolysis of urea into ammonia. When nbpt inhibits urease, this hydrolysis is slowed down . This delay in urea hydrolysis reduces the loss of ammonia through volatilization, thereby increasing the availability of nitrogen for plant uptake .
Pharmacokinetics
It’s known that nbpt is applied to soils in combination with urea . The compound’s impact on bioavailability is evident in its ability to increase the availability of nitrogen for plant uptake by slowing down urea hydrolysis .
Result of Action
The inhibition of urease by NBPT results in a decrease in the rate of urea hydrolysis . This leads to a reduction in the loss of ammonia through volatilization . Consequently, there is an increase in the availability of nitrogen for plant uptake, which can enhance plant growth and nitrogen use efficiency .
Action Environment
The action of NBPT is influenced by environmental factors such as temperature . For instance, at higher temperatures, the urease activity gradually recovers to the level without NBPT, indicating that the effectiveness of NBPT as a urease inhibitor can be affected by temperature . Therefore, the action, efficacy, and stability of NBPT are dependent on the specific environmental conditions in which it is used .
Eigenschaften
IUPAC Name |
N-diaminophosphorylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H14N3OP/c1-2-3-4-7-9(5,6)8/h2-4H2,1H3,(H5,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOGKIUXIQBHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNP(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14N3OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948157 | |
| Record name | N-Butylphosphoric triamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(n-Butyl)phosphoric acid triamide | |
CAS RN |
25316-39-6 | |
| Record name | Phosphoric triamide, butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butylphosphoric triamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



